

An In-Depth Technical Guide to Non-Hydrolyzable Phosphotyrosine Analogs

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Compound of Interest

Compound Name: *Fmoc-L-4-Phosphonomethylphenylalanine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of non-hydrolyzable phosphotyrosine (pTyr) analogs, essential tools in the study of signal transduction and the development of novel therapeutics. Due to the labile nature of the phosphate group in native phosphotyrosine, which is readily cleaved by protein tyrosine phosphatases (PTPs), these stable mimics are indispensable for a wide range of applications, from basic research to drug discovery.

Introduction to Phosphotyrosine Signaling and the Need for Non-Hydrolyzable Analogs

Reversible tyrosine phosphorylation is a cornerstone of cellular signaling, governing processes such as cell growth, differentiation, and metabolism.^[1] This dynamic process is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them.^[2] The resulting phosphorylated tyrosine (pTyr) residues serve as docking sites for proteins containing pTyr-binding modules, most notably Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, thereby propagating downstream signaling cascades.^[3]

The inherent instability of the P-O bond in pTyr presents a significant challenge for in vitro and in vivo studies. The rapid dephosphorylation by PTPs complicates the study of pTyr-dependent protein-protein interactions and the development of therapeutic agents that target these

pathways.[4] To overcome this limitation, non-hydrolyzable pTyr analogs have been developed. These mimics replace the hydrolyzable phosphate ester oxygen with a more stable linkage, such as a methylene group, rendering them resistant to PTP activity.[5] This stability makes them invaluable tools for inhibiting PTPs, trapping SH2 domain interactions, and for structural biology studies.[5]

Core Non-Hydrolyzable Phosphotyrosine Analogs

A variety of non-hydrolyzable pTyr analogs have been synthesized, with phosphonate-based mimetics being the most extensively studied.

2.1. Phosphonate-Based Analogs

Phosphonate analogs replace the P-O-C linkage of phosphotyrosine with a more stable P-C-C bond.[5]

- **Phosphonomethyl-L-phenylalanine (Pmp):** One of the earliest and most fundamental phosphonate analogs, Pmp serves as a basic scaffold for more advanced mimics.
- **Phosphonodifluoromethyl-L-phenylalanine (F₂Pmp):** This analog is a significant improvement over Pmp. The inclusion of two fluorine atoms on the methylene bridge lowers the pK_a of the phosphonate to more closely match that of the native phosphate group and can participate in hydrogen bonding interactions that mimic the phosphate ester oxygen.[6] F₂Pmp-containing peptides have shown dramatically increased inhibitory potency against PTPs compared to their Pmp counterparts, in some cases by as much as 1000-fold.[6]

2.2. Carboxylate-Based Analogs

These analogs utilize a carboxylate group to mimic the negative charge of the phosphate.

- **p-Carboxymethyl-L-phenylalanine (CMF):** CMF is a widely used non-hydrolyzable pTyr analog that can be genetically encoded in mammalian cells, allowing for the study of specific tyrosine phosphorylation events in a cellular context without the complication of dephosphorylation.[7]

2.3. Other Analogs

Researchers have also explored other chemical moieties to mimic phosphotyrosine, including:

- Sulfono(difluoromethyl)phenylalanine (F₂Smp): A monoanionic analog that has been evaluated as a PTP1B inhibitor.[\[8\]](#)
- Isoxazole Carboxylic Acid-Based Analogs: These have been incorporated into peptides to target protein-protein interactions, such as those involving STAT3.[\[9\]](#)

Quantitative Data on Analog Binding and Inhibition

The following tables summarize key quantitative data for the interaction of various non-hydrolyzable pTyr analogs with PTPs and SH2 domains. This data is crucial for selecting the appropriate analog for a given research application and for the structure-based design of more potent and selective inhibitors.

Table 1: Inhibitory Activity of Non-Hydrolyzable pTyr Analogs against Protein Tyrosine Phosphatases

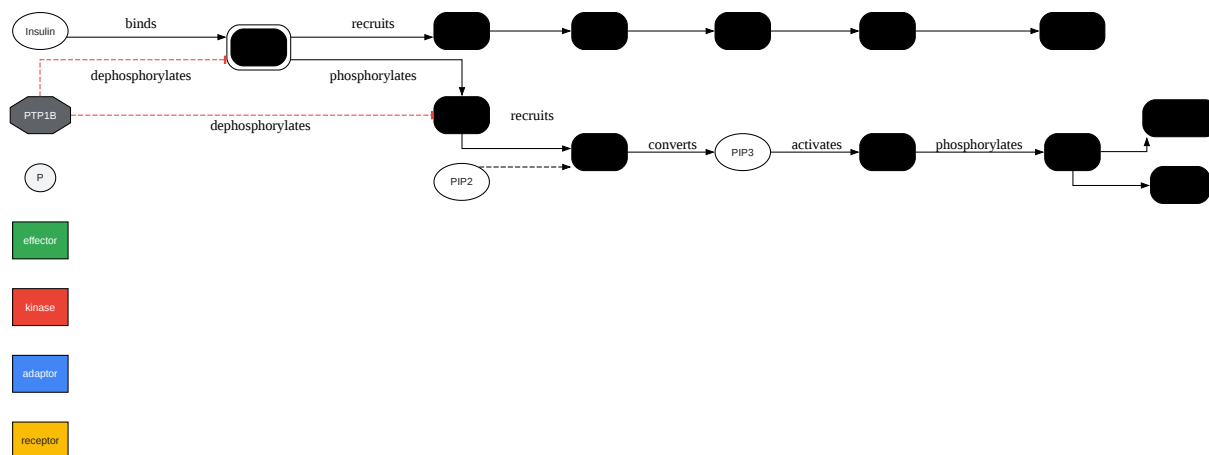
Analog/Compound	Target PTP	Assay Type	IC ₅₀ /K _i	Reference(s)
(naphth-2-yl) difluoromethylphosphonic acid	PTP1B	Dephosphorylation of [³² P]insulin receptors	40-50 μM (IC ₅₀)	[10][11]
(naphth-1-yl) difluoromethylphosphonic acid	PTP1B	Dephosphorylation of [³² P]insulin receptors	40-50 μM (IC ₅₀)	[10][11]
F ₂ Pmp-containing peptide	PTP1	Dephosphorylation	~1000-fold more potent than Pmp-containing peptide	[6]
Compound 13 (imidazolidine series)	PTP1B	pNPP assay	80 μM (for 96% inhibition)	[10]
Compound 13 (imidazolidine series)	SHP-2	pNPP assay	80 μM (for <20% inhibition)	[10]
Shp2-IN-14	SHP2	DiFMUP assay	-	[4]
PF-07284892	SHP2	-	21 nM (IC ₅₀)	[12]
SHP099	SHP2	-	70 nM (IC ₅₀)	[12]
PHPS1	SHP2	-	14,000 nM (IC ₅₀)	[12]
1H-2,3-dihydroperimidine derivative (Cmpd 46)	PTP1B	pNPP/OMFP assay	<1 μM (IC ₅₀)	[13]
1H-2,3-dihydroperimidine derivative (Cmpd 49)	PTP1B	pNPP/OMFP assay	<1 μM (IC ₅₀)	[13]

Table 2: Binding Affinities of Non-Hydrolyzable pTyr Analogs for SH2 Domains

Analog/Peptide Context	Target SH2 Domain	Method	K ^d /IC ₅₀	Reference(s)
pYEEI peptide	Lck	ITC	-	[9]
pYVNV peptide	Grb2	-	-	[9]
Fluo-Ahx-pYVNQ-NH ₂	Grb2	Fluorescence Polarization	76 nM (K ^d)	[14]
Fluo-Ahx-pYVNQ-NH ₂	Grb7	Fluorescence Polarization	>2 μM (K ^d)	[14]
mAZ-pTyr-(alphaMe)pTyr-Asn-NH ₂	Grb7	Fluorescence Polarization	High affinity	[1]
5-carboxyfluorescein-GpYLPQNID	STAT4	Fluorescence Polarization	34 ± 4 nM (K ^d)	[9]
FAM-ITSM(pTyr)	SHP2 N-SH2	Fluorescence Polarization	164.0 nM (K ^d)	[15]
FAM-ITSM(pTyr)	SHP2 C-SH2	Fluorescence Polarization	48.9 nM (K ^d)	[15]
FAM-ITSM(pTyr)	SHP2 N-SH2	ITC	105.9 nM (K ^d)	[15]
FAM-ITSM(pTyr)	SHP2 C-SH2	ITC	58.8 nM (K ^d)	[15]
FAM-peptide 25 (F ₂ Pmp)	SHP2 N-SH2 & C-SH2	Fluorescence Polarization	No binding	[15]

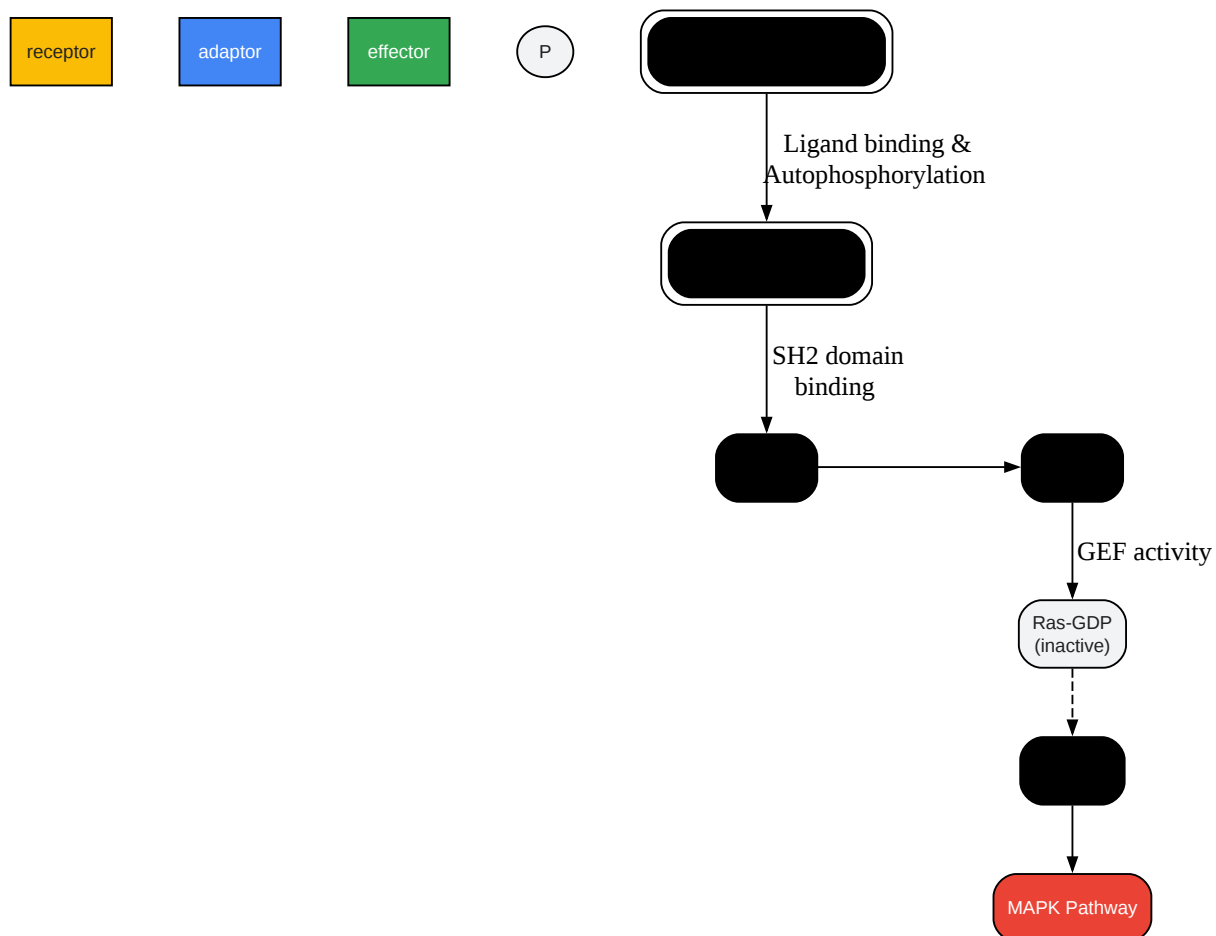
Signaling Pathways and Experimental Workflows

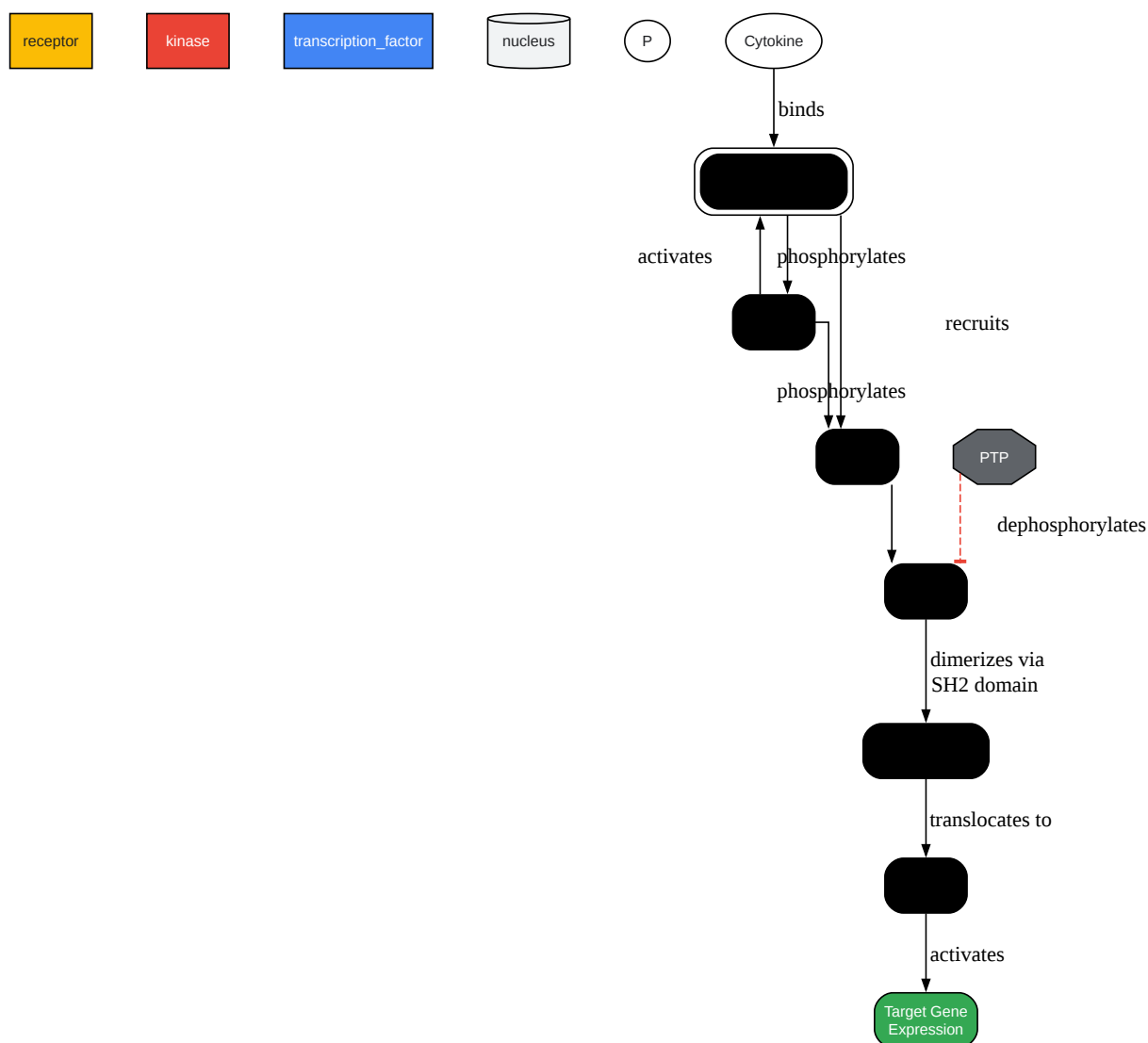
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving phosphotyrosine and common experimental workflows for studying them with non-hydrolyzable pTyr analogs.

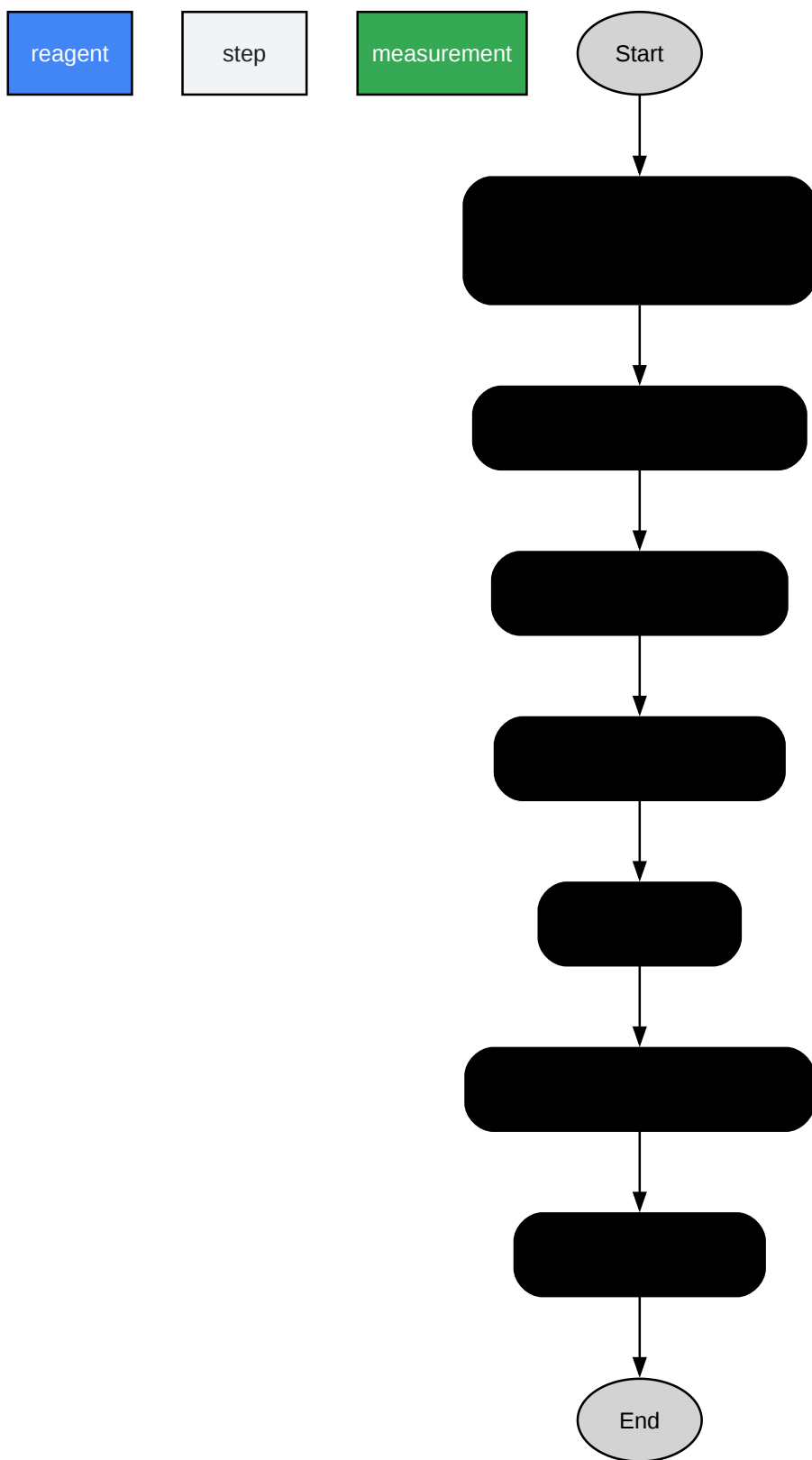


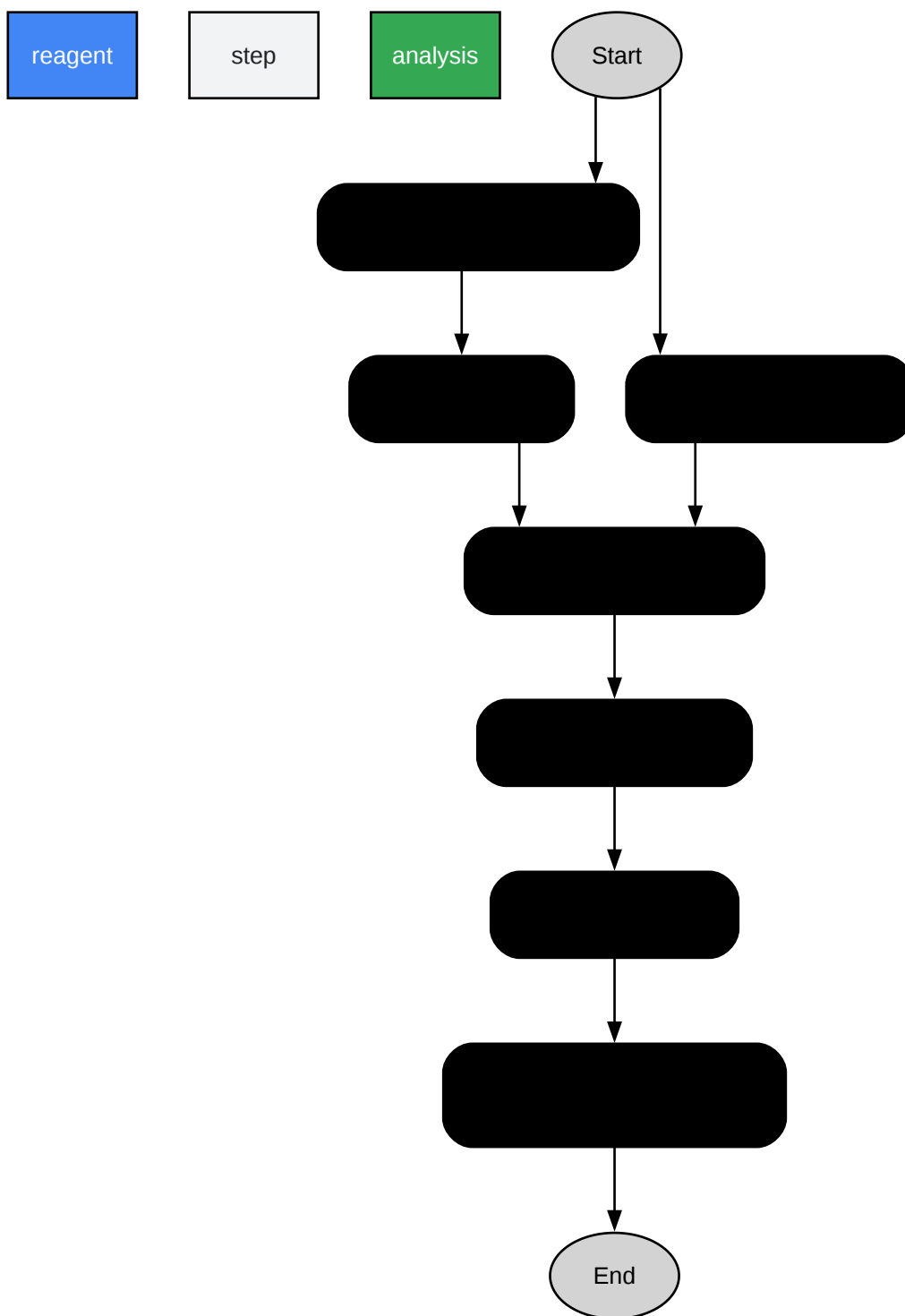
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Caption: Insulin Receptor Signaling Pathway.[\[10\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)









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